molecular formula C21H33N3O2 B7478842 4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide

4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide

Cat. No. B7478842
M. Wt: 359.5 g/mol
InChI Key: OIFAKVAZDSNWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is widely used in scientific research to study the endocannabinoid system and its effects on the body.

Mechanism of Action

4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide works by binding to and blocking the cannabinoid receptor CB1 in the body. This receptor is primarily found in the brain and central nervous system and is responsible for the psychoactive effects of cannabinoids. By blocking this receptor, this compound prevents the activation of the endocannabinoid system and reduces the effects of cannabinoids on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce food intake and body weight in animal studies, suggesting that it may be useful in the treatment of obesity. It has also been shown to reduce inflammation and pain in various models of disease, indicating that it may have therapeutic potential for a variety of conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide in lab experiments is that it is a highly specific cannabinoid receptor antagonist, meaning that it only affects the cannabinoid receptors and not other receptors in the body. This allows for more precise investigation of the endocannabinoid system and its effects. However, one limitation is that it can be difficult to administer in vivo due to its poor solubility in water.

Future Directions

There are many potential future directions for research involving 4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide. One area of interest is investigating its potential therapeutic effects in various diseases, such as obesity, diabetes, and cancer. Additionally, there is interest in developing more soluble forms of this compound to make it easier to administer in vivo. Finally, there is interest in studying the effects of long-term use of this compound and its potential for addiction or other negative effects on the body.

Synthesis Methods

4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide is synthesized through a multistep process that involves the reaction of piperidine with 2-methoxy-5-methylbenzyl chloride to form N-(2-methoxy-5-methylphenyl)piperidine. This intermediate is then reacted with 4-bromomethylazepane to form this compound, which is this compound.

Scientific Research Applications

4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide is used in scientific research to study the endocannabinoid system, which is a complex system of receptors and neurotransmitters that regulate various physiological processes in the body. Specifically, this compound is used to study the effects of cannabinoid receptor antagonists on the body. It is also used to investigate the role of the endocannabinoid system in various diseases, such as obesity, diabetes, and cancer.

properties

IUPAC Name

4-(azepan-1-ylmethyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-17-7-8-20(26-2)19(15-17)22-21(25)24-13-9-18(10-14-24)16-23-11-5-3-4-6-12-23/h7-8,15,18H,3-6,9-14,16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFAKVAZDSNWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCC(CC2)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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